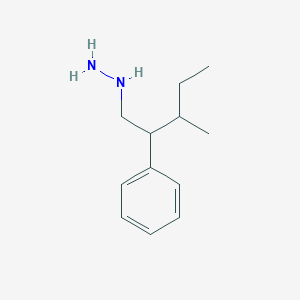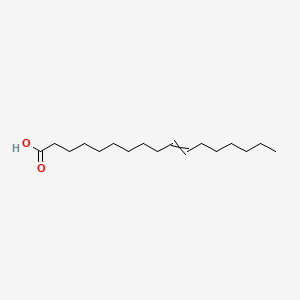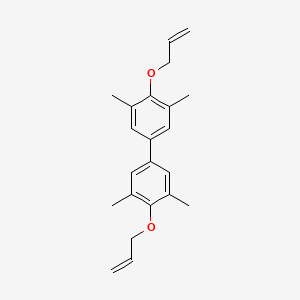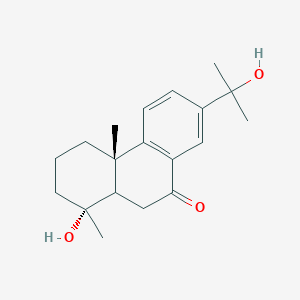
(3-Methyl-2-phenylpentyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-2-phenylpentyl)hydrazine is an organic compound with the molecular formula C12H20N2. It is a hydrazine derivative characterized by the presence of a hydrazine group attached to a 3-methyl-2-phenylpentyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-2-phenylpentyl)hydrazine typically involves the reaction of appropriate aldehydes or ketones with hydrazine. One common method is the reaction of 3-methyl-2-phenylpentanone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the toxic and reactive nature of hydrazine .
Análisis De Reacciones Químicas
Types of Reactions: (3-Methyl-2-phenylpentyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products:
Oxidation: Hydrazones, azines.
Reduction: Amines.
Substitution: Substituted hydrazine derivatives
Aplicaciones Científicas De Investigación
(3-Methyl-2-phenylpentyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of (3-Methyl-2-phenylpentyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also generate reactive oxygen species (ROS) that induce oxidative stress in cells .
Comparación Con Compuestos Similares
Hydrazine: A simple hydrazine derivative with similar reactivity but higher toxicity.
Phenylhydrazine: Contains a phenyl group attached to the hydrazine moiety, used in similar applications.
Methylhydrazine: A methyl-substituted hydrazine with different reactivity and applications
Uniqueness: (3-Methyl-2-phenylpentyl)hydrazine is unique due to its specific structural features, which confer distinct reactivity and biological activity.
Propiedades
Número CAS |
1016516-50-9 |
|---|---|
Fórmula molecular |
C12H20N2 |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
(3-methyl-2-phenylpentyl)hydrazine |
InChI |
InChI=1S/C12H20N2/c1-3-10(2)12(9-14-13)11-7-5-4-6-8-11/h4-8,10,12,14H,3,9,13H2,1-2H3 |
Clave InChI |
HGXBOHRKCFEWCV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CNN)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12436330.png)

![2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B12436348.png)
![[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12436349.png)

![(4aR,6R,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12436361.png)

![N-[(5alpha,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide; Pregnane, benzamide deriv.; (+)-Axillaridine A](/img/structure/B12436377.png)
![4,7-Bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole](/img/structure/B12436384.png)
